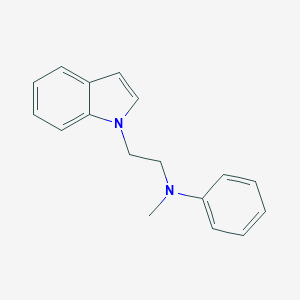

1-(N-Methylanilinoethyl)indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole framework is a cornerstone of modern organic and medicinal chemistry. semanticscholar.orgmdpi.com Its structural motif is found in essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgmdpi.com Consequently, the synthesis and functionalization of indoles have been a major focus of chemical research, leading to the development of a vast toolbox of synthetic methodologies. researchgate.netnih.gov

The development of novel methods for constructing the indole core and for its subsequent functionalization is a testament to its importance. openmedicinalchemistryjournal.com Synthetic chemists have devised numerous strategies, ranging from classical named reactions to advanced, metal-catalyzed processes. These methods provide access to a wide array of structurally diverse indole derivatives. semanticscholar.orgresearchgate.net The ability to selectively modify the indole ring at various positions allows for the fine-tuning of molecular properties, which is crucial in fields like materials science and drug discovery. numberanalytics.comresearchgate.net The ongoing exploration of indole chemistry continues to yield innovative synthetic strategies, enabling the construction of increasingly complex molecular architectures. numberanalytics.com

Table 1: Overview of Selected Indole Synthesis Methodologies

| Synthesis Method | Brief Description | Key Reactants | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | An arylhydrazine is heated with an aldehyde or ketone, followed by acid-catalyzed rearrangement to form the indole. | Arylhydrazine, Aldehyde or Ketone | researchgate.netpharmaguideline.com |

| Reissert Synthesis | Condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield the indole. | o-Nitrotoluene, Diethyl oxalate | researchgate.netpharmaguideline.com |

| Leimgruber-Batcho Synthesis | Formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to produce the indole. | o-Nitrotoluene, DMFDMA, Pyrrolidine | pharmaguideline.comwikipedia.org |

| Bartoli Synthesis | Reaction of a nitroaromatic compound with vinyl Grignard reagents to produce 7-substituted indoles. | Nitrobenzene, Vinyl magnesium bromide | pharmaguideline.com |

| Nenitzescu Synthesis | Reaction of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. | Benzoquinone, β-Aminocrotonic ester | pharmaguideline.com |

Overview of N-Substituted Indole Derivatives: Structural Diversity and General Reactivity Considerations

Functionalization at the nitrogen atom (N-1 position) of the indole ring is a key strategy for creating a diverse range of derivatives with modified chemical and physical properties. semanticscholar.org Unlike the hydrogen on a secondary amine, the lone pair of electrons on the indole nitrogen is part of the aromatic sextet, which influences its reactivity. pharmaguideline.com While direct N-alkylation can be achieved, the inherent nucleophilicity of the indole ring often favors electrophilic substitution at the C-3 position, presenting a challenge for achieving N-selectivity. nih.govacs.org

Despite this challenge, various methods have been developed for the synthesis of N-substituted indoles, which are prevalent in many biologically relevant molecules. acs.org The introduction of a substituent on the nitrogen atom significantly alters the steric and electronic profile of the indole scaffold. semanticscholar.orgtandfonline.com This modification can influence the reactivity of other positions on the ring and is a critical consideration in the design of complex indole-based molecules. tandfonline.com The enantioselective synthesis of N-substituted indoles with chiral centers in the side chain is an area of active research, aiming to create structurally complex molecules with high precision. acs.org

The compound at the center of this article, 1-(N-Methylanilinoethyl)indole , is a specific example of an N-substituted indole derivative. Its synthesis involves the formation of a carbon-nitrogen bond at the N-1 position of the indole ring. Research into the synthesis of such compounds includes methods like the direct N-alkylation of indole precursors. researchgate.netresearchgate.net For instance, the synthesis of two series of 1-(N-methylanilinoethyl)indoles has been reported, arising from the N-alkylation of indole-3-acetic acid or its methyl ester, and alternatively, via a Wittig reaction involving an appropriate aldehyde. researchgate.netresearchgate.net

Table 2: Comparison of Physical Properties: Indole vs. 1-Methylindole

| Property | Indole | 1-Methylindole | Reference |

|---|---|---|---|

| Chemical Formula | C₈H₇N | C₉H₉N | chemicalbook.comnih.gov |

| Molar Mass | 117.15 g/mol | 131.17 g/mol | chemicalbook.comontosight.ai |

| Appearance | Colorless flakes | Colorless to pale yellow liquid | chemicalbook.comontosight.ai |

| Boiling Point | 254.7 °C | 235-236 °C | chemicalbook.comontosight.ai |

| Solubility in Water | Slightly soluble | Slightly soluble | chemicalbook.comontosight.ai |

Structure

3D Structure

Properties

CAS No. |

143305-98-0 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-(2-indol-1-ylethyl)-N-methylaniline |

InChI |

InChI=1S/C17H18N2/c1-18(16-8-3-2-4-9-16)13-14-19-12-11-15-7-5-6-10-17(15)19/h2-12H,13-14H2,1H3 |

InChI Key |

GNSJKXCZDBQCCW-UHFFFAOYSA-N |

SMILES |

CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |

Canonical SMILES |

CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |

Other CAS No. |

143305-98-0 |

Synonyms |

1-(N-methylanilinoethyl)indole N-MAEI |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 N Methylanilinoethyl Indole and Analogues

Mechanistic Elucidation of Key Synthetic Transformations

The formation of the target molecule and its analogues relies on fundamental N-alkylation reactions involving both the indole (B1671886) and aniline (B41778) nitrogen atoms. The mechanisms of these transformations are often intricate, involving multiple steps and the influence of catalysts.

Detailed Reaction Mechanisms of Indole N-Alkylation

The N-alkylation of indoles is a fundamental transformation for introducing substituents onto the indole nitrogen. While direct alkylation with alkyl halides can occur, modern methods often employ more sophisticated catalytic approaches to achieve higher selectivity and efficiency.

One notable mechanism is the enantioselective aza-Wacker-type reaction, which allows for the N-alkylation of indoles with alkenols. nih.gov This process is thought to proceed through a syn-amino-palladation mechanism. nih.gov The reaction is initiated by the coordination of the palladium catalyst to the alkene. The indole nitrogen then acts as a nucleophile, attacking the coordinated alkene in a syn fashion relative to the palladium atom. Subsequent β-hydride elimination, directed towards the alcohol group, yields the N-alkylated indole and regenerates the catalyst. This strategy is particularly advantageous as it prevents the formation of enamine byproducts often seen in traditional aza-Wacker reactions. nih.gov

Another critical aspect of indole N-alkylation is the role of the N-H bond. Mechanistic studies have demonstrated that the presence of the proton on the indole nitrogen is vital for many catalytic reactions. researchgate.net Experiments using N-methyl-substituted indoles in certain carbene-catalyzed reactions failed to yield any product, highlighting the essential role of the N-H moiety in the reaction pathway. researchgate.net However, this does not necessarily mean that the reaction proceeds via deprotonation to form an indole anion, as some reactions can still occur, albeit at lower yields, in the absence of a base strong enough to deprotonate the indole N-H. researchgate.net

The classical approach to indole alkylation often involves Friedel-Crafts type reactions, where an alkyl group is introduced into the indole ring system. researchgate.net While this typically favors C3-alkylation, modifying the reaction conditions and catalysts can influence the N/C selectivity.

Reaction Pathways in Aniline N-Alkylation

The N-alkylation of anilines, particularly with alcohols as alkylating agents, is a widely studied and industrially significant reaction. A predominant pathway for this transformation is the "borrowing hydrogen" or "auto-transfer hydrogen" mechanism. researchgate.nettsijournals.comresearchgate.net This catalytic cycle typically involves several key steps:

Oxidation: The catalyst, often a transition metal complex, first abstracts hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone. researchgate.netnih.gov

Condensation: The aniline then reacts with the in situ generated carbonyl compound to form an imine (or Schiff base) intermediate, with the elimination of a water molecule. tsijournals.com The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon.

Reduction: The catalyst, which holds the abstracted hydrogen (often as a metal-hydride species), then transfers the hydrogen back to the imine intermediate, reducing it to the final N-alkylated aniline product and regenerating the active catalyst. tsijournals.comnih.gov

The nitrogen atom in aniline possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles like alkyl halides in classic nucleophilic substitution reactions. vedantu.com However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making it less selective than the borrowing hydrogen methodology. vedantu.com

Role of Catalysts and Co-catalysts in Reaction Kinetics and Selectivity

Catalysts are paramount in modern organic synthesis, and the alkylation of indoles and anilines is no exception. A variety of transition metal-based catalysts, including those based on palladium, iridium, ruthenium, iron, and cobalt, have been developed to improve reaction kinetics and control selectivity. nih.govnih.govnih.govrsc.org

In aniline N-alkylation via the borrowing hydrogen mechanism, catalysts like nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have proven effective. nih.gov Mechanistic studies using NMR have identified the formation of Ir-hydride species, supporting the proposed hydrogen transfer pathway. nih.gov Similarly, cobalt-based catalysts supported on metal-organic frameworks (MOFs) have shown high efficiency and selectivity in the N-alkylation of anilines with alcohols. rsc.org Solid acid catalysts have also been extensively studied for vapor-phase aniline alkylation, where both Brønsted and Lewis acid sites are proposed to play a role in the catalytic mechanism. researchgate.net

For indole alkylation, the choice of catalyst and ligand is crucial for controlling the regioselectivity between N- and C-alkylation. For instance, iron catalysts, which typically favor C3-alkylation of indoles, can be directed towards N-alkylation by first alkylating an indoline (B122111) precursor and then performing a subsequent oxidation step. nih.gov In copper hydride-catalyzed reactions, the regioselectivity can be switched between N- and C3-alkylation simply by changing the phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS for N-alkylation vs. Ph-BPE for C3-alkylation). mit.edunih.gov This ligand-controlled divergence highlights the subtle interplay between the catalyst, ligand, and substrate in determining the reaction outcome.

Co-catalysts, often in the form of bases or additives, also play a significant role. In many N-alkylation reactions, a base such as KOtBu is required to facilitate the initial steps of the catalytic cycle, for example, by promoting the formation of the active metal catalyst or assisting in the deprotonation of the alcohol. nih.gov

Regioselectivity and Chemoselectivity in Functionalization

The indole nucleus possesses multiple nucleophilic sites, primarily the N1, C2, and C3 positions. This leads to potential competition in functionalization reactions, particularly alkylation. Understanding and controlling the regioselectivity is a key challenge in indole chemistry.

Competition Between N- and C-Alkylation in Indole Systems

The functionalization of indoles often presents a regioselectivity challenge, with competition arising between alkylation at the nitrogen atom (N-alkylation) and the C3 position of the pyrrole (B145914) ring (C-alkylation). nih.gov The C3 position is intrinsically the most nucleophilic site in the indole ring, which often leads to a preference for C3-alkylation in many reactions. mit.eduresearchgate.net

Achieving selective N-alkylation often requires specific strategies to overcome this inherent preference. One approach involves using catalytic systems that can steer the reaction towards the nitrogen atom. For example, a dinuclear zinc-ProPhenol catalyst has been shown to favor N-alkylation of indoles with N-Boc and N-Cbz imines, whereas the same catalyst with N-Ts imines leads to C3-alkylation. nih.gov This suggests that the nature of the electrophile plays a crucial role in directing the regioselectivity.

Another innovative approach involves altering the reaction environment. It has been demonstrated that conducting a three-component Mannich-type reaction in aqueous microdroplets can completely switch the selectivity from the C-alkylation product, which is formed exclusively in bulk reactions, to the N-alkylation product. stanford.edudntb.gov.ua This dramatic shift in chemoselectivity highlights the potential of unconventional reaction media to influence reaction pathways.

Furthermore, catalyst and ligand control is a powerful tool. As mentioned previously, copper hydride catalysis allows for a regiodivergent synthesis where the choice of phosphine ligand dictates whether N- or C3-alkylation occurs. mit.edu Similarly, while iron catalysts typically promote C3-alkylation, a two-step, one-pot procedure involving the N-alkylation of an indoline followed by oxidation provides a route to N-alkylated indoles. nih.gov The development of manganese-catalyzed reactions has also shown that regioselectivity can be controlled, for instance by a solvent switch, to favor either C- or N-alkylation. rsc.org

The following table summarizes the regioselective outcomes of indole alkylation under different catalytic systems.

| Catalyst System | Electrophile | Major Product | Reference |

|---|---|---|---|

| Dinuclear Zinc-ProPhenol | N-Boc/N-Cbz Imine | N-Alkylation | nih.gov |

| Dinuclear Zinc-ProPhenol | N-Ts Imine | C3-Alkylation | nih.gov |

| None (in aqueous microdroplets) | Aldehyde + Amine | N-Alkylation | stanford.edu |

| Conventional Catalyst (in bulk) | Aldehyde + Amine | C3-Alkylation | stanford.edu |

| CuH / DTBM-SEGPHOS | N-(Benzoyloxy)indole | N-Alkylation | mit.edu |

| CuH / Ph-BPE | N-(Benzoyloxy)indole | C3-Alkylation | mit.edu |

| Tricarbonyl(cyclopentadienone) iron complex | Alcohol (with indoline) | N-Alkylation (after oxidation) | nih.gov |

Influence of Steric and Electronic Factors on Reaction Outcomes

The outcome of alkylation reactions on both indole and aniline systems is profoundly influenced by steric and electronic factors. These factors can affect reaction rates, yields, and, crucially, the regioselectivity of the functionalization.

For aniline N-alkylation, electronic effects are particularly pronounced. As established, electron-donating substituents on the aniline ring enhance the nitrogen's nucleophilicity, accelerating the reaction. tsijournals.com In contrast, electron-withdrawing groups diminish this nucleophilicity, slowing the reaction down. This is consistent with a mechanism where the aniline nitrogen acts as a nucleophile, for example, in the condensation step of the borrowing hydrogen pathway. tsijournals.com Steric hindrance around the nitrogen atom, such as from ortho-substituents on the aniline ring, can also impact the reaction rate, although many catalytic systems are robust enough to tolerate a degree of steric bulk. nih.govmdpi.com

In the case of indoles, both steric and electronic factors are critical in determining the N- versus C-alkylation ratio. The electronic properties of substituents on the indole ring can alter the relative nucleophilicity of the N1 and C3 positions. For example, protecting the indole nitrogen with an electron-withdrawing group can decrease the nucleophilicity of the nitrogen, potentially favoring C-alkylation. Conversely, substituents at other positions can modulate the electron density at C3.

Steric hindrance plays a very direct role. Bulky substituents at the C2 position of the indole can sterically shield the C3 position, thereby disfavoring C3-alkylation and promoting N-alkylation. mdpi.com Similarly, the steric bulk of the incoming electrophile (the alkylating agent) is a key determinant. Very bulky electrophiles may find it difficult to approach the sterically more encumbered C3 position, especially if the indole itself is substituted, making attack at the more accessible N1 position more favorable. In iridium-catalyzed hydroamination of alkenes with indoles, it was observed that bulky substituents on the alkene led to lower reaction rates and yields, demonstrating the influence of steric factors on the electrophile. mdpi.com

The following table provides examples of how substituent effects influence reaction outcomes in aniline and indole alkylation.

| Substrate | Substituent Type | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Aniline | Electron-donating (e.g., -CH₃) | Ring | Increased reaction efficiency | tsijournals.com |

| Aniline | Electron-withdrawing (e.g., -NO₂) | Ring | Reduced reaction efficiency | tsijournals.com |

| Indole | Bulky group (e.g., -tBu) | C2-position | Favors N-alkylation over C3-alkylation | mdpi.com |

| Indole | N-protecting group (e.g., N-Boc) | N1-position | Reduced N-nucleophilicity, can favor C-alkylation | beilstein-journals.org |

| Alkenol (Electrophile) | Bulky β-substituent | - | Lower rate and yield in Ir-catalyzed indole alkylation | mdpi.com |

Molecular Rearrangements and Side Reactions During Synthesis

The synthesis of complex indole derivatives, including analogues of 1-(N-Methylanilinoethyl)indole, is often accompanied by the potential for molecular rearrangements and the formation of undesired side products. The specific reaction conditions, choice of catalysts, and the nature of the substituents on the indole core and its side chains play a crucial role in directing the reaction pathway and minimizing these competing reactions.

One significant challenge in the alkylation of indoles is controlling the site of substitution. While N-alkylation is often the desired outcome, C3-alkylation can occur as a major side reaction, particularly under certain conditions. For instance, the reaction of indole with methyl iodide in DMF at elevated temperatures (around 80°C) can lead to the formation of 3-methylindole (B30407) pharmaguideline.com. In some cascade reactions designed for C3-alkylation, if the conditions are not optimal, N-alkylation can become the major competing pathway. The absence of a key reagent, such as the Lewis acid triethylborane (B153662) (Et₃B), can lead to the N-benzylated starting material being the major product instead of the desired C3-alkylated cyclized product acs.org.

During intramolecular cyclization reactions, which are common in the synthesis of polycyclic indole alkaloids, various rearrangements can occur. In the synthesis of tetracyclic indolines, there is a possibility of a Wagner–Meerwein-type rearrangement of the transient indolenine intermediate; however, specific cascade protocols have been developed that successfully avoid the formation of these rearranged products acs.org. Another potential side reaction in such syntheses is the nucleophilic attack from a different part of the molecule, such as an arene moiety on an arylmethyl group, which could lead to alternative cyclized structures like tetrahydroindeno[1,2-b]indoles acs.org.

Polymerization or oligomerization of the indole starting material is another common side reaction, particularly when working with N-unsubstituted indoles or under harsh acidic conditions that can activate the indole nucleus toward self-condensation luc.edued.ac.uk. The use of protecting groups on the indole nitrogen, such as trifluoroacetyl or methanesulfonyl groups, can mitigate this issue by decreasing the basicity and nucleophilicity of the nitrogen and stabilizing the final indole product luc.edu.

Furthermore, in reactions involving electrophilic cyclization of alkynes to form the indole ring system, the choice of electrophile is critical. While iodine (I₂) can lead to the desired 3-iodoindoles in excellent yields, other electrophiles such as bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl) can result in a mixture of the desired cyclized product and products from simple electrophilic addition across the triple bond, with the latter often predominating nih.gov.

Table 1: Common Side Reactions in the Synthesis of Indole Analogues This table is interactive. You can sort and filter the data.

| Side Reaction Type | Description | Conditions Favoring Side Reaction | Mitigation Strategy | Reference |

|---|---|---|---|---|

| C3-Alkylation | Competing alkylation at the C3 position of the indole ring instead of the N1 position. | Elevated temperatures; certain solvents (e.g., DMF). | Control of reaction temperature; use of specific base/solvent systems. | pharmaguideline.com |

| N-Alkylation | Unwanted alkylation at the indole nitrogen during a reaction intended for C3-functionalization. | Absence of activating reagents (e.g., Lewis acids) for the C3 position. | Addition of appropriate Lewis acids (e.g., Et₃B). | acs.org |

| Polymerization | Self-condensation of indole molecules to form oligomeric or polymeric tars. | Harsh acid conditions; heating; use of N-unsubstituted indoles. | Use of N-protecting groups (e.g., trifluoroacetyl); milder reaction conditions. | luc.edued.ac.uk |

| Rearrangement | Skeletal rearrangement, such as a Wagner-Meerwein shift, of a reaction intermediate. | Formation of unstable carbocation or indolenine intermediates. | Design of concerted or cascade reaction pathways that avoid such intermediates. | acs.org |

| Electrophilic Addition | Simple addition of an electrophile to a side-chain alkyne instead of the desired cyclization. | Use of highly reactive electrophiles like Br₂ or NBS. | Selection of a milder and more specific electrophile (e.g., I₂). | nih.gov |

Stereochemical Control and Diastereoselectivity in Multi-Chiral Center Formation

Achieving high levels of stereochemical control is a central challenge in the synthesis of complex, multi-chiral indole alkaloids and their analogues. The development of diastereoselective and enantioselective methodologies is critical for accessing specific stereoisomers, which often exhibit distinct biological activities.

One powerful strategy involves catalyst-controlled C-H insertion reactions. Chiral rhodium catalysts, for instance, have been employed for the enantioselective cyclization of indole-containing substrates to create fused carbocyclic systems. These reactions can proceed with high yields and excellent control over both diastereoselectivity and enantioselectivity acs.org. For example, the cyclization of an indole-containing hydrazone precursor using a chiral rhodium catalyst can afford a tricyclic core with a diastereomeric ratio (dr) of 90:10 and an enantiomeric ratio (er) of 97:3 acs.org. Interestingly, the rigidity of the fused-indole backbone can influence the stereochemical outcome, in some cases leading to a rare switch to a trans diastereomer, whereas most C-H insertion reactions of this type yield cis products acs.org.

Cascade reactions represent another effective approach for constructing multiple stereocenters in a single, controlled operation. A dearomatizing alkylation followed by an intramolecular aza-Friedel–Crafts cascade has been developed to convert indole-tethered pyrroles into 2,3-fused tetracyclic indolines. This method establishes a C3 all-carbon quaternary stereocenter with high cis-diastereoselectivity acs.org. The stereochemical outcome is dictated by the transition state of the intramolecular cyclization step, which is influenced by the substituents and reaction conditions.

Substrate-controlled synthesis is also a viable method, where the chirality is introduced from a readily available chiral starting material. For example, multicomponent reactions involving indoles, formaldehyde (B43269), and chiral amino acid derivatives can directly incorporate the chirality from the amino acid into the final tetrahydrocarboline product nih.gov. This approach leverages the existing stereocenter of the precursor to guide the formation of new stereocenters during the reaction.

The data below illustrates the high level of stereocontrol achievable in the synthesis of indole analogues using modern catalytic methods.

Table 2: Examples of Stereocontrol in the Synthesis of Fused Indole Systems This table is interactive. You can sort and filter the data.

| Substrate | Catalyst/Method | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| Indole-Hydrazone (17a) | Rh₂(R-PTAD)₄ | Tricyclic Indole Core | 94 | 90:10 | 97:3 | acs.org |

| Indole-Hydrazone (17b, unprotected N-H) | Rh₂(R-PTAD)₄ | Tricyclic Indole Core | 92 | 89:11 | 96:4 | acs.org |

| Indole-Hydrazone (17d, N-PMB) | Rh₂(R-PTAD)₄ | Tricyclic Indole Core (trans) | 88 | 75:25 | 96:4 | acs.org |

| Indole-Hydrazone (17e, N-Me) | Rh₂(R-PTAD)₄ | Tricyclic Indole Core (trans) | 85 | 80:20 | 95:5 | acs.org |

| Indole-tethered Pyrrole | NaOᵗBu / Et₃B | Fused Tetracyclic Indoline | High | cis-diastereoselective | N/A | acs.org |

Advanced Spectroscopic Characterization of Complex Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional correlation spectra, a complete connectivity map of the molecule can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 1-(N-Methylanilinoethyl)indole, distinct signals corresponding to the indole (B1671886) ring, the N-methylaniline group, and the ethyl bridge would be expected.

Indole Moiety: The protons on the indole ring typically appear in the aromatic region (approx. 6.5–7.7 ppm). The H2 and H3 protons on the pyrrole (B145914) ring are characteristically distinct, with H2 often appearing as a doublet around 7.0-7.2 ppm and H3 as a doublet around 6.4-6.6 ppm in 1-substituted indoles. The protons on the benzene portion of the indole (H4, H5, H6, H7) would resonate between approximately 7.0 and 7.7 ppm, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho- and meta-couplings.

N-Methylaniline Moiety: The aromatic protons of the N-methylaniline ring are expected to appear in the range of 6.6–7.3 ppm. The electron-donating nature of the nitrogen atom typically shifts the ortho- and para-protons upfield relative to the meta-protons. chemicalbook.com

Ethyl Linker and Methyl Group: The two methylene groups (-CH₂-CH₂-) of the ethyl linker would likely appear as two distinct triplets, a result of coupling to each other. The methylene group attached to the indole nitrogen (N1-CH₂) would be expected around 4.2-4.4 ppm, while the methylene group attached to the aniline (B41778) nitrogen would be slightly more upfield, around 3.5-3.7 ppm. The N-methyl group (-CH₃) on the aniline nitrogen would present as a sharp singlet, anticipated in the region of 2.8-3.0 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Indole H2 | 7.0–7.2 | Doublet (d) |

| Indole H3 | 6.4–6.6 | Doublet (d) |

| Indole H4-H7 | 7.0–7.7 | Multiplet (m) |

| Aniline H-ortho, H-para | 6.6–6.9 | Multiplet (m) |

| Aniline H-meta | 7.1–7.3 | Multiplet (m) |

| N1-CH₂ - | 4.2–4.4 | Triplet (t) |

| N(Ph)-CH₂ - | 3.5–3.7 | Triplet (t) |

Note: This table represents predicted values based on analogous structures and is intended for illustrative purposes.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Given the structure of this compound, a total of 17 distinct carbon signals would be anticipated, assuming no coincidental overlap.

Indole Moiety: The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. The C2 and C7a carbons, being adjacent to the nitrogen, are particularly characteristic. In 1-substituted indoles, C2 is often found around 128 ppm, while C7a is near 136 ppm. rsc.org

N-Methylaniline Moiety: The ipso-carbon (C-ipso) of the aniline ring, directly attached to the nitrogen, would be the most downfield of this moiety, expected around 148-150 ppm. The other aromatic carbons would appear in the typical 112–130 ppm range. rsc.org

Aliphatic Carbons: The carbons of the ethyl linker and the methyl group would be found in the upfield region of the spectrum. The N-methyl carbon is expected around 37-39 ppm, while the two methylene carbons would likely appear in the 45-55 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C2 | ~128 |

| Indole C3 | ~101 |

| Indole C3a | ~128 |

| Indole C4-C7 | 110–123 |

| Indole C7a | ~136 |

| Aniline C-ipso | 148–150 |

| Aniline C-aromatic | 112–130 |

| N1-C H₂- | 45–50 |

| N(Ph)-C H₂- | 50–55 |

Note: This table represents predicted values based on analogous structures and is intended for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key expected correlations would include those between adjacent protons on the indole and aniline aromatic rings, and most critically, the correlation between the two methylene (-CH₂-) groups of the ethyl linker, confirming the ethyl bridge fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. emerypharma.com This technique would be used to definitively assign each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as linking the N-methyl proton singlet to the N-methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different structural fragments. emerypharma.com For this compound, key HMBC correlations would be:

From the N1-H ₂ protons of the ethyl linker to carbons C2 and C7a of the indole ring.

From the N(Ph)-CH ₂ protons of the ethyl linker to the ipso- and ortho-carbons of the aniline ring.

From the N-CH ₃ protons to the N(Ph)-C H₂ carbon and the ipso-carbon of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. youtube.com NOESY could provide conformational information, for example, by showing spatial proximity between the protons of the ethyl linker and the ortho-protons of both the indole and aniline rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. montclair.edu

FTIR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound would be expected to show a combination of absorptions characteristic of its aromatic and aliphatic components.

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹, typically in the 3030–3100 cm⁻¹ range, corresponding to the C-H bonds on both the indole and aniline rings. researchgate.net

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹, in the 2850–2970 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups. mdpi.com

Aromatic C=C Stretch: Multiple sharp bands in the 1450–1620 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the aromatic rings. researchgate.net

C-N Stretch: The stretching vibrations for the aryl C-N bonds would be expected in the 1250-1360 cm⁻¹ region.

C-H Bending: Strong bands in the 690–900 cm⁻¹ region correspond to the out-of-plane C-H bending vibrations of the aromatic rings, which can be indicative of the substitution pattern.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030–3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850–2970 | Medium |

| Aromatic C=C Stretch | 1450–1620 | Strong-Medium |

| C-N Stretch | 1250–1360 | Medium |

Note: This table represents predicted values based on characteristic functional group frequencies.

Raman spectroscopy is complementary to FTIR, often providing stronger signals for non-polar, symmetric bonds. nih.gov

Aromatic Ring Modes: The C=C stretching vibrations of the aromatic rings, especially the symmetric "ring breathing" modes, are expected to produce strong and sharp signals. For indole, characteristic ring breathing modes are observed near 760 cm⁻¹ and 1010 cm⁻¹. nih.govresearchgate.net

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes would be visible, typically as strong bands.

Other Vibrations: Other skeletal vibrations of the indole and aniline rings would populate the fingerprint region (<1500 cm⁻¹), providing a unique pattern for the molecule.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Strong |

| Aliphatic C-H Stretch | ~2900 | Strong |

| Aromatic Ring Breathing (Indole) | ~1010 | Strong |

Note: This table represents predicted values based on characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of its elemental composition.

For a compound such as this compound, HRMS would be used to confirm its molecular formula, C₁₇H₁₈N₂. The high mass accuracy of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂ |

| Calculated Monoisotopic Mass | 250.1470 |

| Observed Mass (Hypothetical) | 250.1473 |

Note: The observed mass and mass accuracy are hypothetical values included for illustrative purposes.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure of a molecule and how it interacts with light.

The UV-Visible spectrum of an indole derivative is characterized by absorption bands corresponding to electronic transitions within the indole chromophore. For this compound, the spectrum would be expected to show contributions from both the indole and the N-methylaniline moieties. The electronic transitions of indole itself, the ¹Lₐ and ¹Lₑ states, are sensitive to substitution on the indole ring. The presence of the N-methylanilinoethyl group at the 1-position would likely cause shifts in the absorption maxima compared to unsubstituted indole.

Table 2: Expected UV-Visible Absorption Maxima for this compound in Cyclohexane

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| ¹Lₐ | ~280-290 |

| ¹Lₑ | ~260-270 |

Note: These are estimated values based on the typical absorption of indole and N-methylaniline chromophores.

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used to study the electronic properties of molecules in the gas phase. researchgate.net By exciting a specific electronic transition with a tunable laser, the resulting fluorescence can be detected. For an indole derivative, LIF can provide detailed information about the vibrational structure of its excited electronic states. researchgate.net The fluorescence spectrum of this compound would be expected to be characteristic of the indole chromophore, with potential quenching or shifting due to the presence of the N-methylaniline group.

Two-Color Resonant Two-Photon Ionization (2C-R2PI) spectroscopy is a powerful technique for obtaining both spectroscopic information and ionization energies of molecules. kaist.ac.kr In this method, one laser excites the molecule to a specific intermediate electronic state, and a second laser ionizes the molecule from that excited state. By scanning the energy of the second laser, the ionization energy can be precisely determined. For this compound, 2C-R2PI could be used to measure its adiabatic ionization energy, providing insight into the energy of its highest occupied molecular orbital (HOMO).

X-ray Crystallography for Definitive Solid-State Structural Analysis

Table 3: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.3 |

| β (°) | 95.2 |

| V (ų) | 1390 |

Note: These are hypothetical crystallographic parameters and are for illustrative purposes only.

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics and Interactions

To probe the intricate details of molecular structure and dynamics, more advanced spectroscopic techniques are employed.

Fluorescence-Dip Infrared Spectroscopy (FDIRS): This double-resonance technique allows for the measurement of the infrared spectrum of a molecule in a specific excited electronic state. researchgate.net For this compound, FDIRS could be used to study how the vibrational frequencies of the molecule change upon electronic excitation, providing insights into the geometry and bonding in the excited state.

Resonant Ion-Dip Infrared Spectroscopy (RIDIRS): RIDIRS is another double-resonance technique that provides the infrared spectrum of a size-selected cluster or a single conformer of a molecule. researchgate.netnih.gov This method is particularly useful for studying intermolecular interactions, such as hydrogen bonding. In the context of this compound, RIDIRS could be used to investigate the conformations of the ethyl chain and the orientation of the N-methylaniline group relative to the indole ring in the gas phase.

Computational and Theoretical Investigations of 1 N Methylanilinoethyl Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(N-Methylanilinoethyl)indole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine the optimized geometry of the molecule in its ground state, providing information on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and conformation.

Furthermore, DFT can be utilized to explore the electronic properties of the molecule, such as the total energy, dipole moment, and the distribution of electron density. Time-dependent DFT (TD-DFT) is an extension of DFT that allows for the study of the molecule's excited states. This is particularly important for understanding the molecule's photophysical properties, including its absorption and emission spectra. Theoretical calculations are instrumental in complementing experimental findings on the electron spectra of indole (B1671886) and its derivatives. researchgate.netnih.gov

Table 1: Calculated Ground State Properties of this compound using DFT (Note: The following data is hypothetical and serves as an illustrative example of typical DFT calculation results.)

| Property | Value |

| Total Energy | -850.123 Hartrees |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system and the nitrogen atom of the anilino group. This region is therefore the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic rings, indicating the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. FMO analysis is a convenient method as it allows for the focus on just two orbitals to predict reactivity. youtube.com

Table 2: Frontier Molecular Orbital (FMO) Energies of this compound (Note: The following data is hypothetical and serves as an illustrative example of typical FMO analysis results.)

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Indole ring, Anilino N-atom |

| LUMO | -1.2 | Aromatic rings |

| HOMO-1 | -6.5 | Indole ring |

| LUMO+1 | -0.8 | Aromatic rings |

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In the case of this compound, the MEP analysis would likely show a region of significant negative potential around the nitrogen atom of the indole ring and the anilino group, indicating these are the most probable sites for electrophilic attack. The hydrogen atoms attached to the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. MEP analysis serves as a reliable tool for interpreting molecular reactivity. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful means to investigate the detailed pathways of chemical reactions involving this compound. These methods allow for the characterization of transition states and the determination of reaction energetics.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state for a specific reaction involving this compound.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This analysis provides a detailed picture of the molecular rearrangements that occur during the reaction.

Activation Energy and Reaction Pathway Prediction

By calculating the energies of the reactants, transition state, and products, the activation energy for a reaction can be determined. The activation energy is a critical parameter that governs the rate of a chemical reaction. A lower activation energy implies a faster reaction.

Computational modeling can be used to predict the most favorable reaction pathway by comparing the activation energies of different possible mechanisms. For instance, in a reaction with multiple potential sites for attack on the this compound molecule, computational analysis can reveal which pathway is energetically preferred. The study of the role of a Cu+-phenanthroline catalyst in the cyclization of N-aryl-enaminones using density-functional theory computations is an example of such a prediction. nih.govresearchgate.net

Table 3: Hypothetical Activation Energies for a Reaction of this compound (Note: The following data is hypothetical and serves as an illustrative example of reaction pathway prediction.)

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 25.3 | 15.1 |

| Pathway B | 32.8 | 22.6 |

Conformational Analysis and Tautomerism Studies

Computational chemistry provides powerful tools to investigate the three-dimensional structure and isomeric forms of molecules like this compound. Such studies are crucial for understanding its physical properties and potential interactions in a biological or chemical system.

Conformational Analysis

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to explore this landscape. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. For a flexible molecule like this compound, multiple low-energy conformations may exist, ranging from extended or linear shapes to more compact, folded structures where the indole and aniline (B41778) rings may be in close proximity.

Studies on similar N-substituted heterocyclic compounds have shown that the relative stability of conformers is influenced by a delicate balance of steric hindrance and weak intramolecular interactions. researchgate.net The results of a hypothetical conformational analysis are presented below, showcasing the relative energies of potential stable conformers.

| Conformer | Description | Key Dihedral Angle (τ1: C2-N1-C-C) | Key Dihedral Angle (τ2: C-N-C-Cphenyl) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 (Global Minimum) | Extended | ~175° | ~70° | 0.00 |

| 2 | Partially Folded | ~80° | ~65° | 1.85 |

| 3 | Compact/Folded | ~75° | ~170° | 3.20 |

Tautomerism Studies

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The indole ring itself can theoretically exist in different tautomeric forms. researchgate.net The most common and stable form is the 1H-indole. However, proton migration could lead to less stable forms like 3H-indole (indolenine).

In the case of this compound, the nitrogen at position 1 (N1) is substituted with the ethyl group, which prevents the typical and most favorable tautomerization. Therefore, the 1H-indole form is locked. Other potential tautomers, which would involve breaking the aromaticity of the benzene portion of the indole ring or forming a C-H tautomer, are computationally predicted to be significantly higher in energy. Quantum chemical calculations can precisely determine the energy difference between these forms. For N-substituted indoles, the aromatic 1H-indole structure is overwhelmingly the most stable form, and other tautomers are not expected to play a significant role in its chemistry under normal conditions.

| Tautomeric Form | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| 1-(substituted)-1H-indole | Canonical aromatic form (Locked) | 0.00 | >99.99% |

| 1-(substituted)-3H-indole | Indolenine form | +15.2 | <0.01% |

| 1-(substituted)-7aH-indole | Non-aromatic form | +28.5 | <0.01% |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the physicochemical properties of chemicals based solely on their molecular structure. nih.govspringernature.com These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. meilerlab.orgresearchgate.net

The development of a QSPR model involves several steps:

Data Set Compilation : A diverse set of molecules, typically related to the target compound (e.g., various N-substituted indoles), with reliable experimental data for a specific property (like solubility or boiling point) is collected.

Descriptor Calculation : For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as size, shape, electronic properties, and topology.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links a selection of the most relevant descriptors to the property of interest. mdpi.com

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability for new, untested compounds.

For this compound, a QSPR model could predict key properties relevant to its handling, environmental fate, or formulation. For example, a model for aqueous solubility (LogS) could be developed.

| Descriptor | Definition | Calculated Value |

|---|---|---|

| MW | Molecular Weight | 250.35 |

| LogP | Octanol-Water Partition Coefficient | 4.15 |

| TPSA | Topological Polar Surface Area | 16.13 Ų |

| nRotB | Number of Rotatable Bonds | 5 |

| HBD | Hydrogen Bond Donors | 0 |

| HBA | Hydrogen Bond Acceptors | 2 |

A hypothetical QSPR model for predicting LogS for a class of indole derivatives might yield an equation like the one below, demonstrating how different structural features contribute to the property.

| Model Equation and Statistics | |

|---|---|

| Equation | LogS = 0.75 - 0.82 * LogP + 0.01 * TPSA - 0.005 * MW |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-Validated R²) | 0.81 |

| RMSE (Root Mean Square Error) | 0.45 |

| Predicted LogS for Target Compound | -2.84 |

Molecular Dynamics Simulations for Conformational Landscapes

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of molecular flexibility, conformational transitions, and interactions with the environment (e.g., a solvent).

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water, to mimic solution-phase behavior. The simulation, often run for hundreds of nanoseconds, tracks the positions of all atoms, revealing how the molecule explores its conformational space. semanticscholar.org

Analysis of the resulting trajectory can reveal:

Conformational Stability : By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms from its initial structure, one can assess whether it remains in a stable conformation or undergoes significant structural changes.

Regional Flexibility : The root-mean-square fluctuation (RMSF) of each atom indicates which parts of the molecule are most mobile. For this compound, the terminal aniline ring and the ethyl linker would be expected to show higher flexibility than the more rigid indole core.

Dominant Conformations : By clustering the trajectory frames based on structural similarity, it is possible to identify the most populated conformational states and the timescales of transitions between them. This provides a dynamic view of the conformational landscape, complementing the static picture from energy calculations.

The results from a hypothetical MD simulation could quantify the prevalence of the extended and folded conformers identified in the static analysis.

| Cluster | Representative Conformation | Population (%) | Average Lifetime (ps) | Description |

|---|---|---|---|---|

| 1 | Extended | 68% | 1500 | The most stable state, with the side chain extended away from the indole ring. |

| 2 | Partially Folded | 25% | 850 | An intermediate state with the aniline ring folded back towards the ethyl chain. |

| 3 | Other | 7% | - | A collection of minor, transient conformations. |

Synthesis and Reactivity of Advanced Indole Aniline Hybrid Scaffolds

Design Principles for Novel Indole-Aniline Derivatives

The design of novel indole-aniline derivatives is rooted in the principles of medicinal chemistry, particularly the concept of creating hybrid molecules by combining two pharmacologically significant scaffolds. The indole (B1671886) nucleus is considered a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic drugs, allowing it to interact with a wide range of biological targets. mdpi.comopenmedicinalchemistryjournal.comnih.gov The aniline (B41778) moiety, also a common feature in many pharmaceuticals, provides a versatile handle for modulating electronic properties, solubility, and receptor interactions.

The core design principles for these hybrid structures revolve around several key elements:

Pharmacophore Combination: The primary strategy involves linking the indole and aniline pharmacophores to create a new chemical entity with potentially synergistic or novel biological activity. The specific substitution patterns on both the indole and aniline rings are crucial for determining the molecule's interaction with its target.

The Role of the Linker: In a molecule like 1-(N-Methylanilinoethyl)indole, the ethyl linker connecting the indole nitrogen to the aniline nitrogen is critical. Its length, flexibility, and chemical nature dictate the spatial orientation of the two aromatic systems. This orientation is often a determining factor in how the molecule fits into a receptor's binding pocket. Flexible linkers, like the ethyl group, allow the molecule to adopt various conformations, potentially increasing the probability of a favorable binding interaction.

Modulation of Physicochemical Properties: N-substitution on the indole ring, as seen with the N-methylanilinoethyl group, significantly alters the parent indole's properties. It removes the N-H hydrogen bond donor capability and increases lipophilicity, which can influence cell membrane permeability and metabolic stability. The aniline portion can be substituted with various functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) to fine-tune properties like pKa, electron density, and susceptibility to metabolism. nih.gov

Structure-Activity Relationship (SAR) Exploration: A systematic approach to designing libraries of these derivatives is often employed. By varying the linker length, the substitution on the aniline ring, and the substitution on the indole core, chemists can systematically explore the structure-activity relationships to optimize potency and selectivity for a specific biological target. nih.gov

The following table illustrates hypothetical design strategies based on these principles for creating novel indole-aniline derivatives.

| Indole Moiety | Linker | Aniline Moiety | Potential Design Goal |

| Unsubstituted Indole | Ethyl | N-Methylaniline | Baseline scaffold for initial screening |

| 5-Methoxyindole | Ethyl | N-Methylaniline | Increase electron density, potentially enhance receptor binding |

| 5-Fluoroindole | Ethyl | N-Methyl, 4-Chloroaniline | Modulate lipophilicity and metabolic stability |

| Unsubstituted Indole | Propyl | N-Methylaniline | Investigate effect of linker length on spatial orientation |

| Unsubstituted Indole | Rigid (e.g., piperazine) | Aniline | Restrict conformational flexibility to improve binding affinity |

Strategies for Further Functionalization of the N-Methylanilinoethyl Moiety

The this compound scaffold possesses multiple sites amenable to chemical modification, allowing for the creation of a diverse library of analogues for further investigation. The functionalization can be targeted at the aniline ring, the secondary amine, or the ethyl linker.

Functionalization of the Aniline Ring: The aniline ring is activated towards electrophilic aromatic substitution, with the N-alkylamino group directing incoming electrophiles primarily to the ortho and para positions.

Halogenation: Introduction of halogen atoms (F, Cl, Br) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogens can alter the electronic properties and lipophilicity of the molecule and can serve as handles for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group, typically using nitric acid in a sulfuric acid medium, provides a strong electron-withdrawing group and a precursor for the synthesis of an amino group via reduction.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, serving as building blocks for more complex side chains.

Functionalization of the Amine and Methyl Group: The secondary amine is a key reactive site.

N-Alkylation/Arylation: The secondary amine can be further alkylated or used in coupling reactions, such as the Buchwald-Hartwig amination, to introduce different substituents, replacing the methyl group and probing steric and electronic requirements at this position.

The following table summarizes potential strategies for functionalizing the N-methylanilinoethyl moiety.

| Target Site | Reaction Type | Typical Reagents | Resulting Moiety |

| Aniline Ring (para-position) | Bromination | N-Bromosuccinimide (NBS) | Bromoaniline derivative |

| Aniline Ring (para-position) | Nitration | HNO₃ / H₂SO₄ | Nitroaniline derivative |

| Secondary Amine | Acylation | Acetyl Chloride, Triethylamine | N-Acetyl amide |

| Secondary Amine | Sulfonylation | Tosyl Chloride, Pyridine | N-Tosyl sulfonamide |

| Secondary Amine | Reductive Amination | Formaldehyde (B43269), NaBH(OAc)₃ | N,N-Dimethylaniline derivative |

This compound as a Key Synthetic Intermediate for Complex Molecules

While specific literature detailing this compound as a widely used synthetic intermediate is limited, its structure contains multiple reactive handles that make it a potentially valuable building block for the synthesis of more complex molecular architectures. The key reactive sites are the C3 position of the indole nucleus and the functionalizable aniline ring.

Reactivity of the Indole Core: With the nitrogen at position 1 being alkylated, the C3 position becomes the most nucleophilic site on the indole ring, making it highly susceptible to electrophilic attack. This predictable reactivity allows for its use in several classical indole functionalization reactions:

Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C3 position, yielding an indole-3-carbaldehyde derivative. This aldehyde can then be used in countless subsequent transformations, such as reductive aminations, Wittig reactions, or condensations. nih.gov

Mannich Reaction: Reaction with formaldehyde and a secondary amine (like dimethylamine) yields a gramine-type intermediate. The resulting dimethylaminomethyl group at C3 is an excellent leaving group, allowing for displacement by a wide range of nucleophiles to introduce diverse side chains.

Friedel-Crafts Acylation: Acyl groups can be introduced at the C3 position using acyl chlorides or anhydrides with a Lewis acid catalyst, providing access to indole-3-ketones.

Reactivity of the Aniline Moiety for Cross-Coupling: The aniline ring can be functionalized, for instance via halogenation as described previously, to prepare it for modern cross-coupling reactions. A bromo-substituted aniline derivative of the parent molecule could undergo:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid to form a new carbon-carbon bond, creating biaryl structures.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to introduce new nitrogen-based substituents.

This dual reactivity allows the molecule to serve as a linchpin, enabling the construction of complex molecules where different functionalities are appended to both the indole and aniline portions of the scaffold.

| Reaction Site | Reaction | Product Type | Potential for Further Complexity |

| Indole C3 | Vilsmeier-Haack | Indole-3-carbaldehyde | Precursor for tryptamine (B22526) analogues, heterocycles |

| Indole C3 | Mannich Reaction | 3-(Aminomethyl)indole | Versatile intermediate for C3-alkylation |

| Aniline Ring (post-halogenation) | Suzuki Coupling | Biaryl derivative | Building complex polyaromatic systems |

| Aniline Ring (post-halogenation) | Sonogashira Coupling | Alkynyl-aniline derivative | Introduction of rigid, linear linkers |

Future Directions in the Development of N-Substituted Indole Derivatives

The field of N-substituted indole chemistry continues to evolve, driven by the quest for novel therapeutics, functional materials, and more efficient synthetic methodologies. Several key directions are shaping the future of this area.

Advanced Synthetic Methodologies: There is a strong emphasis on developing more efficient, sustainable, and atom-economical methods for synthesizing N-substituted indoles. This includes the use of transition-metal catalysis for direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govorganic-chemistry.org Photoredox catalysis and electrochemical methods are also emerging as powerful tools for constructing and modifying the indole scaffold under mild conditions. researchgate.net

Expansion of Chemical Space: The development of novel N-substituted indole derivatives is crucial for expanding the available chemical space for drug discovery. mdpi.comopenmedicinalchemistryjournal.com This involves creating diverse libraries of compounds with unique substitution patterns and three-dimensional shapes for screening against a broader range of biological targets, including protein-protein interactions and allosteric binding sites.

Computational and Data-Driven Design: The integration of computational chemistry and machine learning is set to accelerate the design of new indole derivatives. mdpi.com In silico docking and molecular dynamics simulations can predict the binding of molecules to target receptors, allowing for a more rational design approach. Quantitative structure-activity relationship (QSAR) models can help identify key structural features responsible for biological activity, guiding the synthesis of more potent and selective compounds.

Applications in Chemical Biology: N-substituted indoles are being developed as chemical probes to study biological processes. By incorporating fluorescent tags, photo-crosslinkers, or affinity labels, these molecules can be used to identify and validate new drug targets, visualize cellular processes, and understand mechanisms of drug action.

The continued exploration of N-substituted indoles, including scaffolds like this compound, promises to yield new molecules with significant scientific and therapeutic potential.

Q & A

Q. What methodologies address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, varying parameters like mixing efficiency, heating rates, and solvent polarity in Design of Experiments (DoE). Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring. Statistical comparability analyses (e.g., equivalence testing) ensure batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.